molecular formula C14H21NO2 B13168600 1-Amino-6-(benzyloxy)-2-methylhexan-3-one

1-Amino-6-(benzyloxy)-2-methylhexan-3-one

Cat. No.: B13168600
M. Wt: 235.32 g/mol
InChI Key: NONCJGBFPUYRMJ-UHFFFAOYSA-N
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Description

1-Amino-6-(benzyloxy)-2-methylhexan-3-one is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with benzyl alcohol under specific conditions to introduce the benzyloxy group. The amino group can be introduced through amination reactions, while the ketone functionality is often introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-(benzyloxy)-2-methylhexan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield secondary alcohols.

Scientific Research Applications

1-Amino-6-(benzyloxy)-2-methylhexan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-(benzyloxy)-2-methylhexan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-amino-2-methyl-6-phenylmethoxyhexan-3-one

InChI

InChI=1S/C14H21NO2/c1-12(10-15)14(16)8-5-9-17-11-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11,15H2,1H3

InChI Key

NONCJGBFPUYRMJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)CCCOCC1=CC=CC=C1

Origin of Product

United States

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